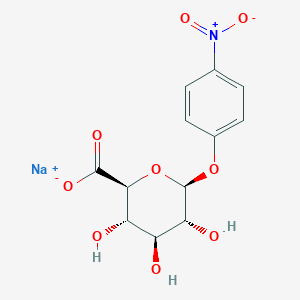![molecular formula C8H7NO3 B1312717 6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 53412-38-7](/img/structure/B1312717.png)
6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one
Übersicht
Beschreibung
“6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one” is a heterocyclic compound . It has been reported as an intermediate during the biogenesis of cyclic hydoxamic acids in maize . Its molecular formula is C8H7NO3 .
Synthesis Analysis
The synthesis of benzoxazine derivatives has been reported in several studies. For instance, a new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized from the simple esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) .
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives has been characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .
Chemical Reactions Analysis
Benzoxazine derivatives have been involved in various chemical reactions. For example, Rh/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters was successfully developed .
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Medicinal Applications
1. Synthetic Protocols and Biological Significance
- The synthesis of 1,2-oxazines, including compounds structurally related to 6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one, involves dehydration of dihydro-oxazines obtained from cyclization of acyl-nitroso compounds. This process highlights the importance of oxazinium salts as electrophiles in synthetic chemistry, offering pathways to chiral synthons and diverse heterocyclic compounds (Sainsbury, 1991).
- Benzoxazinoids, including benzoxazinones, are explored for their potential therapeutic applications. These compounds exhibit a wide range of biological activities, such as anti-cancer, anti-microbial, and anti-inflammatory effects. This versatility positions them as key molecules in drug development (de Bruijn, W. J. C., Gruppen, H., & Vincken, J., 2018).
2. Environmental and Pharmacological Implications
- Oxy-PAHs, including structures related to this compound, have been identified for their genotoxic and mutagenic risks in environmental studies. These compounds, formed by modification of polycyclic aromatic hydrocarbons (PAHs), pose significant environmental and health risks, emphasizing the need for understanding their behavior and impacts (Clergé, Adeline et al., 2019).
3. Role in Food Science and Nutrition
- Benzoxazinoids (BXs) found in cereals and bakery products have been investigated for their health-protecting properties. These compounds, initially identified in young plants and medicinal dicots, have been linked to antimicrobial, anticancer, and appetite-reducing effects. Their presence in daily diets through bread and cereals draws attention to their potential health benefits and necessitates further research (Adhikari, K. et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been found to target histone deacetylases .
Mode of Action
A plausible mechanism for the formation of similar compounds involves ring-opening and cyclization steps .
Biochemical Pathways
Similar compounds have been found to inhibit histone deacetylases, which play a pivotal role in their anticancer activity .
Pharmacokinetics
The compound has a predicted density of 1241±006 g/cm3 and a predicted boiling point of 3347±420 °C .
Result of Action
Similar compounds have been found to affect the cell cycle and apoptosis in a manner similar to the reference compound saha .
Biochemische Analyse
Biochemical Properties
6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can alter gene expression patterns, potentially leading to therapeutic effects in cancer and other diseases . Additionally, this compound interacts with various proteins and enzymes involved in cell cycle regulation and apoptosis, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to induce cell cycle arrest and apoptosis in cancer cell lines, such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) . This compound influences cell signaling pathways, including those involved in cell proliferation and survival, by modulating the activity of HDACs and other key regulatory proteins . Furthermore, this compound affects gene expression and cellular metabolism, contributing to its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of HDACs. This inhibition leads to an increase in acetylated histones, resulting in a more relaxed chromatin structure and enhanced transcription of specific genes . The compound binds to the active site of HDACs, preventing the deacetylation of histone proteins and thereby altering gene expression patterns . Additionally, this compound may interact with other biomolecules, such as transcription factors and co-regulators, to further modulate cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis without significant toxicity . At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as an HDAC inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . Additionally, this compound may affect metabolic flux and metabolite levels by altering gene expression and enzyme activity . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound can accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on gene expression and chromatin structure . The distribution of this compound within the body is influenced by factors such as tissue permeability and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with histone proteins and other nuclear factors to modulate gene expression . Post-translational modifications, such as acetylation and phosphorylation, may influence the targeting and activity of this compound within specific subcellular compartments . Understanding these localization patterns is essential for elucidating the molecular mechanisms underlying its effects.
Eigenschaften
IUPAC Name |
6-hydroxy-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-1-2-7-6(3-5)9-8(11)4-12-7/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKBWBHDGQXLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464008 | |
| Record name | 6-HYDROXY-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53412-38-7 | |
| Record name | 6-HYDROXY-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53412-38-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)




![3H-Benzo[e]indole](/img/structure/B1312658.png)
